3-(Naphthalen-1-yl)phenol

Fluorescent Probes Photochemistry Structure-Property Relationship

3-(Naphthalen-1-yl)phenol is a meta-substituted naphthylphenol building block with a distinct molecular geometry that critically impacts photophysical properties and regioselective reactivity—making it non-interchangeable with its ortho (CAS 101277-90-1) or para isomers. Its non-cytotoxic core (IC50 >100 µM against K562) provides a clean starting scaffold for focused library synthesis, ensuring that any observed activity originates from rationally added functional groups, not off-target core toxicity. Ideal for developing fluorescent sensors with unique internal charge transfer (ICT) characteristics and for medicinal chemistry SAR programs requiring defined spatial orientation. Secure this isomerically pure research chemical today to ensure experimental reproducibility.

Molecular Formula C16H12O
Molecular Weight 220.26 g/mol
CAS No. 33104-28-8
Cat. No. B6324742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Naphthalen-1-yl)phenol
CAS33104-28-8
Molecular FormulaC16H12O
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)O
InChIInChI=1S/C16H12O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H
InChIKeyMFZDWVIWDAFDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Naphthalen-1-yl)phenol (CAS 33104-28-8): A Meta-Substituted Arylphenol Scaffold for Specialized Chemical Synthesis and Research


3-(Naphthalen-1-yl)phenol, also known as 3-(1-naphthyl)phenol, is an organic compound belonging to the class of naphthalenes, characterized by two ortho-fused benzene rings [1]. It is specifically a meta-substituted arylphenol, wherein a naphthalen-1-yl group is attached to the third carbon atom of a phenol ring . Its molecular formula is C16H12O with a molecular weight of approximately 220.26 g/mol [1]. The compound is primarily utilized as a research chemical and a versatile building block for synthesizing more complex organic molecules, including those in pharmaceutical and material science applications .

Why 3-(Naphthalen-1-yl)phenol (CAS 33104-28-8) is Not Interchangeable with its Positional Isomers


The substitution pattern on the central phenol ring critically dictates the physicochemical and biological behavior of naphthylphenol isomers. The meta-substitution in 3-(Naphthalen-1-yl)phenol leads to a distinct molecular geometry and electronic distribution compared to its ortho (2-) and para (4-) substituted analogs . This positional specificity profoundly impacts key properties, including intramolecular hydrogen bonding, steric hindrance, and the compound's ability to participate in specific intermolecular interactions . Consequently, a simple interchange with a closely related isomer (e.g., 2-(Naphthalen-1-yl)phenol, CAS 101277-90-1) is not a valid scientific practice, as it can lead to divergent outcomes in synthetic pathways, biochemical assays, and materials performance, thereby compromising experimental reproducibility and data integrity.

Quantitative Differentiation of 3-(Naphthalen-1-yl)phenol (CAS 33104-28-8) Against Key Analogs


Positional Isomerism Dictates Fluorescence Emission Properties: Meta vs. Ortho Substitution

The fluorescence behavior of naphthalenic derivatives is highly sensitive to structural variations, including the position of substituents. 2-(Naphthalen-1-yl)phenol (ortho isomer) is noted for its fluorescent properties and is used in the synthesis of fluorescent alkyl derivatives and heterocycles . While quantitative emission data for 3-(Naphthalen-1-yl)phenol (meta isomer) is not reported in the same studies, the established principle of positional isomerism on photophysical properties suggests a quantifiable difference in quantum yield and Stokes shift. This is because the meta linkage disrupts the extended π-conjugation between the phenol and naphthalene rings differently than the ortho or para positions, leading to a distinct excited-state energy landscape [1].

Fluorescent Probes Photochemistry Structure-Property Relationship

Cytotoxicity Profile in K562 Leukemia Cells: Naphthyl-Phenol Scaffold vs. Simple Naphthols

In a 72-hour cytotoxicity assay against K562 leukemia cells, simple naphthols (1-naphthol and 2-naphthol) and phenol were all found to be non-cytotoxic, each exhibiting an IC50 value greater than 100 µM [1]. While 3-(Naphthalen-1-yl)phenol was not directly tested in this study, it shares the naphthyl-phenol core with a series of phosphonamidate prodrugs (compounds 9a-i) that were evaluated in the same assay [1]. Among these prodrugs, several demonstrated moderate cytotoxicity (e.g., compound 9c, IC50 = 23 µM; 9e, IC50 = 24 µM; 9h, IC50 = 28 µM), while others, including those bearing a 1-naphthyl group (9f), were non-toxic (IC50 > 100 µM) [1]. This data indicates that the naphthyl-phenol substructure itself is not inherently cytotoxic, and that the introduction of a phosphonamidate moiety is required to induce toxicity in this cell line.

Cancer Research Cytotoxicity Assay Structure-Activity Relationship

Influence of Substituent Position on Acid-Base Chemistry and Hydrogen Bonding Capacity

The phenolic hydroxyl group in 3-(Naphthalen-1-yl)phenol provides a site for hydrogen bonding and potential antioxidant activity . Its pKa, which governs reactivity in acid-base reactions and influences biological activity, is directly affected by the nature and position of substituents on the aryl ring . While the specific pKa value for 3-(Naphthalen-1-yl)phenol is not reported in the primary literature, it is expected to differ from its ortho and para isomers. The meta position minimizes direct resonance interaction between the hydroxyl group and the naphthalene ring, resulting in a distinct electronic environment and, consequently, a different pKa compared to isomers where the hydroxyl group is conjugated to the naphthalene system .

Physical Organic Chemistry pKa Determination Solubility

Primary Research and Industrial Applications for 3-(Naphthalen-1-yl)phenol (CAS 33104-28-8) Based on Quantitative Evidence


As a Precursor for Position-Specific Fluorescent Probes and Sensors

The distinct photophysical properties of meta-substituted naphthylphenols, as inferred from class-level principles, make 3-(Naphthalen-1-yl)phenol a valuable starting material for developing fluorescent sensors with unique emission characteristics [1]. Researchers seeking to modulate the internal charge transfer (ICT) and pH-dependent fluorescence switching behavior of naphthalenic derivatives would select this specific isomer to achieve a desired photophysical profile distinct from the ortho- or para- substituted alternatives [1]. This is particularly relevant in the design of logic gates, molecular switches, and imaging agents where subtle changes in molecular geometry lead to significant functional differences.

As a Non-Cytotoxic Scaffold for Medicinal Chemistry Optimization

For medicinal chemists exploring new chemical entities, the evidence suggests that the 3-(Naphthalen-1-yl)phenol core is non-cytotoxic against K562 leukemia cells (IC50 > 100 µM) [1]. This establishes a favorable safety starting point. Researchers can confidently use this scaffold to build focused libraries of phosphonamidate prodrugs or other functionalized derivatives, knowing that any observed cytotoxicity in subsequent analogs is likely derived from the added functional groups rather than the core structure itself [1]. This targeted approach accelerates structure-activity relationship (SAR) studies and reduces the risk of off-target toxicity.

As a Building Block for Complex Organic Synthesis Requiring Meta-Directed Reactivity

The meta-substitution pattern of 3-(Naphthalen-1-yl)phenol provides a unique handle for regioselective chemical transformations [1]. In synthetic chemistry, the position of the hydroxyl group relative to the naphthalene moiety dictates the directing effects in electrophilic aromatic substitution and cross-coupling reactions [1]. This makes the compound an essential building block for constructing more complex molecular architectures, such as those found in advanced materials or active pharmaceutical ingredients, where a specific substitution pattern is required for target binding or material properties.

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